molecular formula C13H11FO B6372839 2-Fluoro-4-(3-methylphenyl)phenol CAS No. 1261917-92-3

2-Fluoro-4-(3-methylphenyl)phenol

Cat. No.: B6372839
CAS No.: 1261917-92-3
M. Wt: 202.22 g/mol
InChI Key: TWDOLDYOQNZRFL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylphenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) on the benzene ring, a fluorine atom at the ortho position (C2), and a 3-methylphenyl substituent at the para position (C4). Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.22 g/mol (inferred from its structural analogs, e.g., 2-Fluoro-4-(4-methylphenyl)phenol ). The compound’s structure renders it of interest in organic synthesis, particularly as a precursor for Schiff base ligands (e.g., in coordination chemistry ) or as an intermediate in pharmaceutical and agrochemical applications (e.g., tetrazolinone derivatives ).

Properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDOLDYOQNZRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684087
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-92-3
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methylphenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluoro-4-nitrophenol with 3-methylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 125°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Fluoro-4-(3-methylphenyl)phenol, emphasizing substituent effects on physicochemical and functional properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Fluoro-4-(4-methylphenyl)phenol 906008-24-0 C₁₃H₁₁FO 202.22 4-methylphenyl at C4 Higher symmetry than 3-methyl isomer; likely lower melting point due to reduced steric hindrance .
2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol - C₁₃H₁₀F₂O 224.21 4-fluoro-3-methylphenyl at C4 Enhanced electron-withdrawing effects from fluorine increase acidity (pKa) .
4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol - C₁₄H₁₂FNO 229.25 Iminomethyl group at C2 Forms intramolecular O–H···N hydrogen bonds; planar aromatic rings (dihedral angle: 9.28°) .
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol 1261997-87-8 C₁₂H₈F₂O₂ 222.19 5-fluoro-2-hydroxyphenyl at C4 Bifunctional hydroxyl groups enhance solubility in polar solvents; higher polarity .
4-(3-Fluoro-4-methoxyphenyl)phenol 1136617-28-1 C₁₃H₁₁FO₂ 218.22 3-fluoro-4-methoxyphenyl at C4 Methoxy group reduces acidity compared to hydroxyl analogs; lipophilicity increased .

Substituent Position and Electronic Effects

  • Fluorine vs. Methyl Groups: Fluorine at C2 (electron-withdrawing) increases the acidity of the phenolic -OH compared to non-fluorinated analogs. For example, 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol (pKa ~8–9) is more acidic than this compound (predicted pKa ~10–11) due to dual electron withdrawal .

Hydrogen Bonding and Crystal Packing

  • Intramolecular Interactions: In 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol, the O–H···N hydrogen bond stabilizes the cis-phenol-imine tautomer, influencing its coordination behavior with transition metals .
  • Intermolecular Interactions: Weak C–H···F and C–H···O interactions dominate crystal packing in fluorophenols, as seen in 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol, forming 3D supramolecular networks .

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